molecular formula C15H15ClN4O3 B11332249 5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 896812-55-8

5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

カタログ番号: B11332249
CAS番号: 896812-55-8
分子量: 334.76 g/mol
InChIキー: JIPSEIDGVNLEEK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyrimidine-2,4,6-trione family, characterized by a bicyclic core fused with a pyrazolidine ring and substituted with a 4-chlorophenyl group. The pyrimidinetrione scaffold is known for its diverse pharmacological and material science applications, including anticancer, antimicrobial, and corrosion inhibition properties .

特性

CAS番号

896812-55-8

分子式

C15H15ClN4O3

分子量

334.76 g/mol

IUPAC名

5-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C15H15ClN4O3/c1-19-13(21)12(14(22)20(2)15(19)23)11-7-10(17-18-11)8-3-5-9(16)6-4-8/h3-6,10,17,21H,7H2,1-2H3

InChIキー

JIPSEIDGVNLEEK-UHFFFAOYSA-N

正規SMILES

CN1C(=C(C(=O)N(C1=O)C)C2=NNC(C2)C3=CC=C(C=C3)Cl)O

溶解性

37.9 [ug/mL] (The mean of the results at pH 7.4)

製品の起源

United States

準備方法

Reaction Pathway

This method involves synthesizing a pyrazolidine intermediate (1-(4-chlorophenyl)pyrazolidin-3-one) followed by its condensation with 1,3-dimethylbarbituric acid.

Steps:

  • Synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one :

    • Reactants : 4-Chlorophenylhydrazine hydrochloride and ethyl acrylate.

    • Conditions : Reflux in toluene with sodium methoxide (50–80°C, 6–8 hours).

    • Mechanism : Nucleophilic addition of hydrazine to the α,β-unsaturated ester, followed by cyclization.

  • Oxidation to Pyrazolidin-3-ylidene :

    • Oxidizing Agent : Ferric chloride hexahydrate (FeCl₃·6H₂O).

    • Conditions : Aerobic oxidation at 50°C with air flow (70 L/min, 16 hours).

    • Yield : >99% after purification.

  • Condensation with 1,3-Dimethylbarbituric Acid :

    • Reactants : Pyrazolidin-3-ylidene derivative and 1,3-dimethylbarbituric acid.

    • Catalyst : Acetic acid or ionic liquids (e.g., [BMIM][CF₃COO]).

    • Conditions : Reflux in ethanol/water (1:1 v/v) at 80°C for 4–6 hours.

    • Yield : 75–90%.

One-Pot Knoevenagel Cyclization

Methodology

This approach combines pyrimidine trione formation and pyrazolidine conjugation in a single step.

Procedure:

  • Reactants :

    • 1,3-Dimethylbarbituric acid.

    • 5-(4-Chlorophenyl)pyrazolidine-3-carbaldehyde.

  • Catalyst : Fe₂O₃/MFe₂O₄ (M = Cu, Ni) nanoparticles.

  • Conditions : Solvent-free, 80°C, 2–3 hours.

  • Mechanism : Base-catalyzed Knoevenagel condensation followed by dehydration.

  • Yield : 82–86%.

Optimization Data:

ParameterOptimal Value
Catalyst Loading0.03 g
Temperature80°C
SolventEthanol/H₂O
Reaction Time4 hours

Microwave-Assisted Synthesis

Protocol

Microwave irradiation accelerates the condensation and cyclization steps, reducing reaction time.

Steps:

  • Formation of Chalcone Intermediate :

    • 4-Chlorobenzaldehyde reacts with ethyl acetoacetate under microwave irradiation (300 W, 5 minutes).

  • Cyclization with Hydrazine :

    • Chalcone reacts with hydrazine hydrate in ethanol (80°C, 10 minutes).

  • Conjugation with Pyrimidine Trione :

    • Pyrazoline intermediate reacts with 1,3-dimethylbarbituric acid using FeCl₃ catalysis (microwave, 100°C, 15 minutes).

  • Total Yield : 70–85%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
CyclocondensationHigh purity, scalableMulti-step, long reaction time75–90
One-Pot KnoevenagelEco-friendly, minimal purificationRequires nanoparticle catalysts82–86
Microwave-AssistedRapid, energy-efficientSpecialized equipment needed70–85

Key Reaction Mechanisms

Knoevenagel Condensation

  • Step 1 : Deprotonation of 1,3-dimethylbarbituric acid by a base (e.g., NaOMe) to form an enolate.

  • Step 2 : Nucleophilic attack on the aldehyde group of the pyrazolidine derivative.

  • Step 3 : Dehydration to form the α,β-unsaturated ketone.

Aerobic Oxidation

  • Fe³⁺ facilitates single-electron transfer, converting pyrazolidin-3-one to the ylidene derivative via radical intermediates.

Characterization and Validation

  • NMR : ¹H NMR (DMSO-d₆) shows singlet peaks at δ 3.36 (N–CH₃) and δ 5.45 (CH₂).

  • HPLC : Purity >99%.

  • MS : [M+H]⁺ at m/z 335.76.

Challenges and Solutions

  • Low Solubility : Use polar aprotic solvents (DMF, DMSO) during condensation.

  • Byproduct Formation : Optimize catalyst loading (0.03 g Fe₂O₃).

  • Oxidation Control : Regulate air flow to prevent over-oxidation .

化学反応の分析

科学研究への応用

化学

化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。その独特の構造により、さまざまな官能化が可能になり、汎用性の高い中間体になります。

生物学

生物学的研究では、5-[5-(4-クロロフェニル)ピラゾリジン-3-イリデン]-1,3-ジメチルピリミジン-2,4,6(1H,3H,5H)-トリオン は、潜在的な生物活性のため、酵素の相互作用と受容体の結合を研究するために使用できます。

医学

医学では、この化合物は、医薬品としての可能性があります。その構造は、生物学的標的に相互作用する可能性を示唆しており、薬物開発の候補になります。

産業

産業部門では、この化合物は、安定性と反応性のために、ポリマーやコーティングなどの先進材料の製造に使用できます。

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, 5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione can be used to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicine, this compound may have potential as a pharmaceutical agent. Its structure suggests it could interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

作用機序

類似の化合物との比較

類似の化合物

  • 5-(4-クロロフェニル)-1,3-ジメチルピリミジン-2,4,6(1H,3H,5H)-トリオン
  • 5-(4-クロロフェニル)ピラゾリジン-3-オン
  • 1,3-ジメチル-5-(4-クロロフェニル)ピリミジン-2,4,6-トリオン

独自性

5-[5-(4-クロロフェニル)ピラゾリジン-3-イリデン]-1,3-ジメチルピリミジン-2,4,6(1H,3H,5H)-トリオン の独自性は、その組み合わせた構造的特徴にあります。ピラゾリジンとピリミジントリオンの両方の部分を1つの分子に持つことで、個々の類似の化合物にはない独自の化学的特性と反応性パターンが提供されます。

類似化合物との比較

Structural Features

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name / ID Substituent(s) Core Structure Key Functional Groups Reference
Target compound: 5-[5-(4-Chlorophenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6-trione 4-Chlorophenyl-pyrazolidine Pyrimidinetrione + pyrazolidine C=O, C-Cl, N-methyl N/A
5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6-trione 4-Bromophenyl, 2,5-dimethoxyphenyl, ketone Pyrimidinetrione + propyl chain C=O (amide/ketone), Br, OCH3
5-(Indol-3-yl)-5-hydroxypyrimidine-2,4,6-trione Indol-3-yl, hydroxyl Pyrimidinetrione C=O, OH, aromatic indole
5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylene}-1,3-dimethylpyrimidine-2,4,6-trione 3,4-Dichlorophenyl-furyl Pyrimidinetrione + furan C=O, Cl, conjugated diene
5-(4-N,N-Diethylaminophenyl)-5-hydroxypyrimidine-2,4,6-trione 4-N,N-Diethylaminophenyl, hydroxyl Pyrimidinetrione C=O, N(CH2CH3)2, OH
5-Benzylidene-1,3-dimethylpyrimidine-2,4,6-trione Benzylidene Pyrimidinetrione C=O, conjugated arylidene

Key Observations :

  • The target compound uniquely incorporates a pyrazolidine ring , distinguishing it from analogs with arylidene, furyl, or indolyl substituents.
  • Substituents like 4-chlorophenyl (target) vs. 4-bromophenyl () or 3,4-dichlorophenyl () influence electronic properties and steric bulk.
  • Hydroxyl groups in analogs (e.g., ) enhance hydrogen-bonding capacity, absent in the target compound.

Spectroscopic Comparison :

Parameter Target Compound (Inferred) 4-Bromophenyl Analog 5-(Indol-3-yl) Analog
IR (cm⁻¹) C=O (~1745), C-Cl (~717) C=O (1745, 1618), C-Br (717) C=O (1740), OH (~3400)
¹H-NMR (δ, ppm) Aromatic protons (~7.7–7.9), N-CH3 (~2.9–3.6) Aromatic (7.75–7.92), OCH3 (3.65–3.79), N-CH3 (2.92) Indole protons (6.6–7.9), OH (~5.5)
HRESIMS Not reported [M−H]⁻: 501.0774 (C23H22N2O6Br) [M+H]⁺: 317.1 (C12H9N3O4)

Key Differences :

  • Bromine in vs. chlorine in the target compound alters molecular mass and isotopic patterns.
  • Hydroxyl-containing analogs show distinct OH peaks in IR/NMR, absent in the target.

Physicochemical Properties

Property Target Compound 5-(4-N,N-Diethylaminophenyl) Analog 5-Benzylidene Analog
Solubility Likely low (nonpolar substituents) Moderate (polar N,N-diethylamino group) Low (hydrophobic benzylidene)
Melting Point Not reported Not reported 210–215°C
Stability Stable under ambient conditions Sensitive to oxidation (hydroxyl group) Stable (conjugated system)

生物活性

The compound 5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a pyrazolidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the pyrazolidine ring followed by the introduction of the pyrimidine moiety. Various methods such as condensation reactions and cyclization processes are employed to achieve the desired structure.

Anticancer Activity

Research indicates that compounds similar to 5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione exhibit significant anticancer properties. For instance, derivatives of pyrazolines have shown activity against various cancer cell lines with GI₅₀ values indicating effective inhibition at low concentrations. In a study evaluating 5-pyrazoline substituted compounds, some derivatives demonstrated promising activity against leukemia with GI₅₀ values ranging from 1.64 to 4.58 μM .

Antiviral and Antitrypanosomal Activities

The compound's structural features suggest potential antiviral and antitrypanosomal activities. A related study highlighted that certain pyrazoline derivatives displayed minimal effects against SARS coronavirus but showed promising results against Trypanosoma brucei . This indicates a selective biological profile that could be further explored for therapeutic applications.

Enzyme Inhibition

Inhibition of specific enzymes such as acetylcholinesterase (AChE) is another area where this compound may exhibit activity. Compounds derived from similar scaffolds have been noted for their ability to inhibit AChE effectively, which is crucial in treating neurodegenerative diseases .

Case Studies

Several case studies have documented the biological effects of compounds related to 5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione :

  • Anticancer Evaluation : A series of synthesized pyrazoline derivatives were tested for their anticancer activity using the DTP NCI protocol. Among them, specific derivatives showed significant cytotoxicity against leukemia cell lines .
  • Antiviral Screening : Compounds were screened for antiviral activity against various viruses including influenza types A and B. While some exhibited minimal effects on these viruses, others showed promise against Trypanosoma brucei .
  • Enzyme Interaction Studies : In silico docking studies provided insights into how these compounds interact with target enzymes like AChE and urease. The binding affinities were measured using BSA binding interactions which indicated their pharmacological effectiveness .

Data Table

The following table summarizes key biological activities of related compounds:

Compound NameActivity TypeIC₅₀/Effective ConcentrationReference
Pyrazoline Derivative 4dAnticancer (Leukemia)2.12 - 4.58 μM
Pyrazoline Derivative 4fAnticancer (Leukemia)1.64 - 3.20 μM
Pyrazoline Derivative XAntiviral (SARS CoV)Minimal Effect
Pyrazoline Derivative YAntitrypanosomalEffective

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for preparing derivatives of 5-arylidenepyrimidinetriones, and how do reaction conditions influence yields?

  • Methodology : Derivatives like the target compound are synthesized via cascade reactions involving barbituric acids and substituted aldehydes. For example, Knoevenagel condensation under solvent-free or "on-solvent" conditions (e.g., ethanol or methanol) at 60–80°C for 4–6 hours is commonly employed. Microwave-assisted synthesis can reduce reaction times to 15–30 minutes with comparable yields (70–85%) .
  • Key Data : HR-MS and NMR (¹H/¹³C) are critical for confirming regioselectivity and structural integrity. For instance, HR-MS of a brominated analog showed [M+Na⁺] at m/z 455.0725 (Cl³⁵ isotope) .

Q. How can hydrogen bonding and supramolecular interactions in pyrimidinetrione derivatives be systematically characterized?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions. For example, C–H···O hydrogen bonds form chains of fused rings (e.g., R₂²(14) and R₂²(16) motifs) in 5-benzylidene analogs. Angles at the methine linker range from 137.1° to 139.14°, indicating steric strain .
  • Contradictions : Some derivatives (e.g., 4-methoxybenzylidene) exhibit intramolecular charge separation, complicating crystallization. Polar solvents like DMF may disrupt hydrogen-bonded networks, necessitating non-polar alternatives .

Q. What spectroscopic techniques are most effective for distinguishing tautomeric forms of pyrimidinetriones?

  • Methodology : ¹H NMR in DMSO-d₆ resolves enol-keto tautomerism via downfield shifts of NH protons (δ 10–12 ppm). IR spectroscopy identifies carbonyl stretches (1690–1750 cm⁻¹) and hydrogen-bonded O–H/N–H vibrations (3100–3500 cm⁻¹) .

Advanced Research Questions

Q. How do substituents on the arylidene moiety affect solvatochromic behavior and electronic properties?

  • Methodology : UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. DMSO) quantifies solvatochromism. Electron-withdrawing groups (e.g., 4-Cl) induce bathochromic shifts due to enhanced charge-transfer transitions. TD-DFT calculations correlate experimental λmax with HOMO-LUMO gaps .
  • Data Analysis : For 4-chlorophenyl derivatives, a 20 nm redshift is observed in polar aprotic solvents compared to non-polar media .

Q. What strategies resolve crystallographic ambiguities in pyrimidinetriones with flexible substituents?

  • Methodology : High-resolution SC-XRD (≤0.8 Å resolution) combined with Hirshfeld surface analysis differentiates disorder in arylidene groups. For example, 5-(3,5-di-tert-butyl-4-hydroxybenzylidene) derivatives require anisotropic displacement parameter refinement to resolve steric clashes .

Q. How can computational modeling predict biological interactions of pyrimidinetriones with protein targets?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like β-lactoglobulin. Key interactions include π-π stacking with aromatic residues (Phe/Tyr) and hydrogen bonding with backbone amides. Experimental validation via SPR or ITC quantifies binding affinities (e.g., Kd = 10–100 μM) .

Q. What are the mechanistic implications of unexpected byproducts in cascade syntheses of pyrimidinetriones?

  • Case Study : Chromeno[2,3-d]pyrimidine-pyrimidinetrione hybrids form via Michael addition followed by cyclocondensation. Byproducts like open-chain intermediates (detected via LC-MS) arise from incomplete ring closure at temperatures <70°C. Optimizing catalyst loading (e.g., 10 mol% piperidine) improves regioselectivity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。